molecular formula C7H12N2 B081406 N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine CAS No. 14745-84-7

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Cat. No. B081406
Key on ui cas rn: 14745-84-7
M. Wt: 124.18 g/mol
InChI Key: BJIDGKXFJLYGNA-UHFFFAOYSA-N
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Patent
US08101650B2

Procedure details

A mixture of 35% aqueous formaldehyde solution (3.2 ml, 40.7 mmol) and dimethylamine hydrochloride (3.44 g, 42.4 mmol) was added to pyrrole (2.72 g, 40.47 mmol) at room temperature with stirring over a 20-minute interval, and the resulting mixture was stirred at room temperature for 2 hours. After stirring, 10% aqueous sodium hydroxide solution (18 ml) was added to the reaction mixture, and the reaction mixture was extracted with dichloromethane. The extract was washed with saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate. After filtration, the solvent was removed in vacuo, and the residue was purified by chromatography on a silica gel column using a mixed solvent of dichloromethane and methanol (10:1) as the eluent to afford 2-(N,N-dimethylaminomethyl)pyrrole (4.55 g, quantitative yield).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=O.Cl.[CH3:4][NH:5][CH3:6].[NH:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[OH-].[Na+]>>[CH3:4][N:5]([CH2:1][C:8]1[NH:7][CH:11]=[CH:10][CH:9]=1)[CH3:6] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
C=O
Name
Quantity
3.44 g
Type
reactant
Smiles
Cl.CNC
Step Two
Name
Quantity
2.72 g
Type
reactant
Smiles
N1C=CC=C1
Step Three
Name
Quantity
18 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a 20-minute interval
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
After stirring
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The extract was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC=1NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.55 g
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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